Product packaging for Methyl 4-amino-3-mercaptobenzoate(Cat. No.:CAS No. 7025-27-6)

Methyl 4-amino-3-mercaptobenzoate

Cat. No.: B1315173
CAS No.: 7025-27-6
M. Wt: 183.23 g/mol
InChI Key: TZOXONDFYYCPHO-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-mercaptobenzoate belongs to the class of aminothiol-substituted benzoate esters. Its structure is characterized by a central benzene (B151609) ring to which an amino (-NH2), a mercapto (-SH), and a methyl ester (-COOCH3) group are attached. This arrangement of functional groups provides multiple reactive sites, allowing for a wide range of chemical transformations. The compound's IUPAC name is methyl 4-amino-3-sulfanylbenzoate.

Chemical Properties of this compound

PropertyValue
CAS Number7025-27-6
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Physical FormWhite solid
IUPAC Namemethyl 4-amino-3-sulfanylbenzoate

Aromatic esters are a significant class of organic compounds, serving as crucial intermediates in various synthetic pathways and being integral components of many natural and industrial products. solubilityofthings.com They are valued for their versatility in synthesis, enabling the production of complex organic molecules. solubilityofthings.com this compound is a prime example of a multifunctional aromatic ester, a molecule that contains several distinct reactive functional groups, each offering a potential site for chemical modification.

The significance of this compound stems from the combined reactivity of its three functional groups:

Amino Group (-NH2): This primary amine is nucleophilic and can participate in a wide array of reactions, including acylation, alkylation, and condensation reactions. It is a key participant in the formation of heterocyclic rings.

Mercapto Group (-SH or Thiol): The thiol group is also nucleophilic and is readily oxidized. Its reactivity is central to the synthesis of sulfur-containing heterocycles.

Methyl Ester Group (-COOCH3): The ester group can be hydrolyzed to a carboxylic acid, offering another point for modification, such as amide bond formation. It can also be used to protect the carboxylic acid functionality while other parts of the molecule are being chemically altered.

This trifecta of reactive sites makes this compound a versatile building block. Chemists can selectively target one functional group while leaving the others intact, allowing for the stepwise construction of complex molecular architectures. This strategic, controlled reactivity is highly desirable in organic synthesis.

The primary research trajectory for aminothiol-substituted aromatics, including compounds like this compound and its parent acid, 4-amino-3-mercaptobenzoic acid, is heavily focused on the synthesis of benzothiazoles. mdpi.comresearchgate.netnih.govnih.gov Benzothiazoles are bicyclic heterocyclic compounds that form a core scaffold in a vast number of biologically active molecules. nih.gov

The key synthetic pathway involves the condensation and subsequent cyclization of an ortho-aminothiophenol derivative with a carboxylic acid or its equivalent. mdpi.comnih.gov In this reaction, the amino group and the neighboring thiol group of a compound like 4-amino-3-mercaptobenzoic acid react with a carbonyl-containing compound to form the five-membered thiazole (B1198619) ring fused to the original benzene ring. mdpi.comnih.gov For instance, the zinc salt of 4-amino-3-mercaptobenzoic acid has been used in condensation reactions with acyl chlorides to produce 2-substituted benzothiazole-6-carboxylic acids. nih.gov These products can then be further modified, for example, by converting the carboxylic acid into an acyl chloride for coupling with other aminothiophenols to create more complex di-benzothiazole structures. mdpi.com

The intense interest in this area is driven by the diverse pharmacological properties exhibited by benzothiazole (B30560) derivatives, which include anticancer, antibacterial, antioxidant, and anti-inflammatory activities. researchgate.netnih.gov Consequently, a significant portion of research is dedicated to developing novel, efficient, and environmentally friendly ("green") synthetic methods to produce libraries of new benzothiazole compounds for drug discovery and medicinal chemistry applications. mdpi.comnih.gov The use of aminothiol-substituted benzoate esters as precursors is central to these efforts, providing a reliable route to this important class of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B1315173 Methyl 4-amino-3-mercaptobenzoate CAS No. 7025-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-6(9)7(12)4-5/h2-4,12H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOXONDFYYCPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505029
Record name Methyl 4-amino-3-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7025-27-6
Record name Methyl 4-amino-3-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Amino 3 Mercaptobenzoate

Direct Synthetic Routes to Methyl 4-amino-3-mercaptobenzoate

Direct synthetic methodologies to produce this compound predominantly involve the esterification of 4-amino-3-mercaptobenzoic acid. This precursor is synthesized through various methods, and its subsequent conversion to the methyl ester is a common and efficient transformation.

Synthesis via Methyl 4-aminobenzoate Thiolation and Bromine-Mediated Activation

A direct synthesis of this compound through the thiolation of Methyl 4-aminobenzoate with bromine-mediated activation is not a widely reported method in scientific literature. The more conventional approach involves the synthesis of the 4-amino-3-mercaptobenzoic acid precursor first, followed by esterification.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound is most directly achieved through the acid-catalyzed esterification of 4-amino-3-mercaptobenzoic acid. This reaction, a classic example of Fischer esterification, utilizes an acid catalyst, typically sulfuric acid or hydrochloric acid, to facilitate the reaction between the carboxylic acid and methanol. The catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is often employed.

The general mechanism for the Fischer esterification of 4-amino-3-mercaptobenzoic acid with methanol in the presence of an acid catalyst is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of methanol on the protonated carbonyl carbon.

Proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final methyl ester, this compound.

Due to the presence of the basic amino group in the precursor, a stoichiometric amount of the acid catalyst is often required, as the amino group will be protonated, forming an ammonium salt. The reaction mixture is typically heated to reflux to increase the reaction rate. Upon completion, the reaction is cooled, and the product is isolated by neutralization with a base, such as sodium carbonate, which deprotonates the ammonium salt and neutralizes the excess acid catalyst, causing the ester to precipitate out of the solution.

Precursor Chemistry and Analogous Synthetic Pathways

Generation of 4-Amino-3-mercaptobenzoic Acid Derivatives

An improved and efficient method for the preparation of 4-amino-3-mercaptobenzoic acid has been reported, providing a key starting material for the synthesis of its methyl ester. One established method for the synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride involves a two-step process. The first step is the reaction of a substituted aniline with potassium thiocyanate, followed by bromination under acidic conditions at low temperatures (0-5 °C). This is followed by hydrolysis with potassium hydroxide (B78521) under reflux and subsequent acidification with hydrochloric acid to yield the desired 4-amino-3-mercaptobenzoic acid hydrochloride.

Another documented synthesis of a related precursor, 3-amino-4-mercaptobenzoic acid, involves the reaction of 4-chloro-3-nitrobenzoic acid with sodium sulfide in an aqueous solution. The reaction mixture is heated under reflux, and after cooling, it is neutralized with acetic acid. This method highlights a common strategy for introducing a mercapto group and reducing a nitro group in a single pot.

The following table summarizes a synthetic route for 4-amino-3-mercaptobenzoic acid hydrochloride:

StepReactantsReagents and ConditionsProduct
1Substituted AnilineAcOH, KSCN, Br₂, -5 °C, HClIntermediate Thio-compound
2Intermediate Thio-compoundKOH, Reflux, 35% HCl4-Amino-3-mercaptobenzoic acid hydrochloride

Table 1: Synthetic Route for 4-Amino-3-mercaptobenzoic acid hydrochloride.

Influence of Reaction Conditions and Modern Synthetic Enhancements (e.g., Microwave Irradiation)

The esterification of carboxylic acids, including derivatives of aminobenzoic acid, can be significantly influenced by reaction conditions. In the context of Fischer esterification, the use of excess alcohol and an acid catalyst under reflux conditions are standard practices to achieve high yields. The temperature and reaction time are critical parameters that are often optimized to ensure the completion of the reaction while minimizing side reactions.

Modern synthetic techniques, such as microwave irradiation, have been shown to significantly enhance the efficiency of esterification reactions. Microwave-assisted synthesis can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also result in higher product yields compared to conventional heating methods. This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. The application of microwave irradiation to the esterification of 4-amino-3-mercaptobenzoic acid with methanol could, therefore, offer a more time- and energy-efficient route to this compound.

Several studies have demonstrated the successful use of microwave-assisted esterification for a variety of aryl and alkyl carboxylic acids. For instance, the microwave-assisted esterification of benzoic acid and its derivatives with various alcohols has been shown to proceed with high conversion rates in short reaction times. These findings suggest that a similar approach would be highly effective for the synthesis of this compound.

The table below provides a comparison of conventional and microwave-assisted esterification based on general findings in the literature:

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes
Energy Consumption HighLow
Product Yield Good to HighOften Higher
Heating Method Conduction and ConvectionDirect interaction with molecules

Table 2: Comparison of Conventional and Microwave-Assisted Esterification.

Chemical Reactivity and Derivatization Pathways of Methyl 4 Amino 3 Mercaptobenzoate

Reactions Involving the Aromatic Amine Moiety

The aromatic amine group in Methyl 4-amino-3-mercaptobenzoate is a primary nucleophilic center. Its reactivity is influenced by the electron-donating effects of the amine and thiol groups and the electron-withdrawing effect of the methyl ester. This electronic balance allows for a range of reactions, from simple substitutions to complex cyclizations.

The primary amine group readily participates in nucleophilic substitution and condensation reactions with various electrophiles. A significant pathway involves the reaction with carboxylic acids and their derivatives. For instance, o-aminothiophenols, the class of compounds to which this compound belongs, undergo condensation with carboxylic acids, acyl chlorides, or nitriles to form 2-substituted benzothiazoles. mdpi.com This reaction proceeds through the formation of an intermediate amide or thioester, followed by cyclization and dehydration. The reaction with acyl chlorides, for example, is often carried out under mild conditions and can be promoted by an ionic liquid medium. mdpi.com

Another key reaction is the condensation with carbonyl compounds. Primary amines react with aldehydes and ketones in what is known as a condensation reaction to form an imine or Schiff base, which is a compound containing a carbon-nitrogen double bond. mdpi.com This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com

Table 1: Examples of Condensation Reactions

Reactant Product Type Reaction Conditions
Carboxylic Acid / Acyl Chloride 2-Substituted Benzothiazole (B30560) Heating, often with a catalyst like polyphosphoric acid (PPA) or in an ionic liquid. mdpi.com
Aldehyde / Ketone Imine (Schiff Base) Acid or base catalysis, often with removal of water. rjptonline.orgsemanticscholar.org
Nitriles 2-Substituted Benzothiazole High temperatures in the presence of a strong acid like PPA. mdpi.com

The reaction of the aromatic amine of this compound with aldehydes or ketones leads to the formation of imine derivatives, commonly known as Schiff bases. rjptonline.org This transformation is a cornerstone of synthetic organic chemistry, providing a route to a wide array of compounds. The general procedure involves mixing the amine with an equimolar amount of an aldehyde or ketone in a suitable solvent, such as ethanol (B145695), and refluxing the mixture, often for several hours. semanticscholar.orgdergipark.org.tr The reaction is reversible and driven to completion by removing the water formed during the reaction.

The versatility of this reaction allows for the introduction of a wide range of substituents into the final molecule, depending on the structure of the carbonyl compound used. dergipark.org.trresearchgate.net A variety of aromatic and aliphatic aldehydes and ketones can be employed, leading to Schiff bases with diverse electronic and steric properties. rjptonline.org

Table 2: Conditions for Schiff Base Formation

Carbonyl Compound Solvent Catalyst Conditions
Aromatic Aldehydes Ethanol Glacial Acetic Acid (catalytic) Reflux semanticscholar.org
Aliphatic Ketones Methanol None specified Stirring at room temperature or reflux rjptonline.org
Substituted Benzaldehydes Ethanol None specified Reflux for 3 hours dergipark.org.tr

The structure of this compound, with its adjacent amino and thiol groups, makes it an ideal precursor for the synthesis of nitrogen- and sulfur-containing heterocycles. The most prominent pathway is the formation of benzothiazoles. mdpi.com As mentioned, condensation with carboxylic acids or their derivatives directly yields 2-substituted benzothiazole-6-carboxylates. mdpi.com For example, reacting the zinc salt of 4-amino-3-mercaptobenzoic acid with p-nitrobenzoyl chloride at 80°C in pyridine (B92270) yields the corresponding 2-(4-nitrophenyl)-benzothiazole-6-carboxylic acid intermediate. mdpi.com

Beyond simple benzothiazoles, the reactivity of the amine group can be harnessed to build more complex fused heterocyclic systems. Research on related structures like methyl 4-amino-3-iodobenzoate has demonstrated its use in synthesizing benzoannulated eight- and nine-membered heterocycles through palladium-catalyzed coupling reactions. crossref.org Similar strategies could potentially be applied to this compound, where the amine group is first acylated or alkylated, followed by an intramolecular cyclization involving another functional group introduced into the molecule. The synthesis of various nitrogen-containing heterocycles often relies on multi-component reactions or tandem processes that efficiently build molecular complexity from simple starting materials. organic-chemistry.orgmdpi.com

Transformations of the Thiol Group

The thiol (-SH) group is the second key functional moiety in this compound. It is known for its propensity to undergo oxidation and its ability to coordinate strongly with metal ions, particularly soft metals.

Thiols are susceptible to oxidation, which typically results in the formation of a disulfide bond (S-S), linking two molecules of the parent thiol. This dimerization is a common and important reaction in chemistry and biology. springernature.comresearchgate.net The oxidation of this compound would yield a symmetrical disulfide, bis(2-amino-4-(methoxycarbonyl)phenyl) disulfide.

This transformation can be achieved using a variety of mild oxidizing agents. A common laboratory method involves using iodine (I₂) in a solvent like ethanol. fiu.edu The reaction proceeds via the nucleophilic attack of a thiolate anion on the iodine, followed by reaction with a second thiol molecule. Other oxidizing systems include air (oxygen), particularly in the presence of a base or a metal catalyst, hydrogen peroxide, or sulfoxides. nih.gov The choice of oxidant can be critical for achieving high yields and avoiding over-oxidation to sulfonic acids.

Table 3: Common Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing Agent Typical Conditions
Iodine (I₂) Ethanolic solution fiu.edu
Air (O₂) Basic pH or presence of metal catalysts
Dimethyl sulfoxide (B87167) (DMSO) Acidic or high-temperature conditions
Hydrogen Peroxide (H₂O₂) Controlled pH and temperature
Thallium(III) trifluoroacetate Trifluoroacetic acid solvent nih.gov

The thiol group can be deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile and an excellent ligand for a wide range of metal ions. Thiolates are classified as soft ligands and thus form stable complexes with soft or borderline metal ions such as Cu(II), Ni(II), Zn(II), Cd(II), Hg(II), and Fe(III). nih.govresearchgate.netresearchgate.net

In this compound, the presence of the adjacent amino group allows the molecule to act as a bidentate chelating ligand. Upon deprotonation of the thiol, the resulting thiolate and the lone pair of the amino nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring. nih.gov This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The synthesis of such complexes is typically achieved by reacting an alcoholic solution of the ligand with a suitable metal salt in a specific molar ratio, often under reflux. nih.gov The geometry of the final complex (e.g., tetrahedral, square planar) depends on the metal ion, its oxidation state, and the stoichiometry of the ligand. nih.gov

Table 4: Metal Coordination with Thiolate-Containing Ligands

Metal Ion Typical Coordination Mode Potential Geometry
Ni(II), Zn(II), Cd(II) Bidentate (S, N) Tetrahedral nih.gov
Cu(II) Bidentate (S, N) Square Planar nih.gov
Sn(II) Bidentate (S, N) Tetrahedral nih.gov
Fe(III) Bridging or Chelating Octahedral researchgate.net
Ag(I) Monodentate (S) or Bridging Linear, Trigonal mdpi.com

Nucleophilic Displacement Reactions

The amino and mercapto groups of this compound are both potent nucleophiles, capable of participating in nucleophilic displacement reactions with a variety of electrophiles. The sulfur atom of the mercapto group is generally considered a softer and more powerful nucleophile than the nitrogen of the amino group, which can lead to selective reactions under appropriate conditions.

The thiol group can readily undergo S-alkylation with alkyl halides or other alkylating agents in the presence of a base to form the corresponding thioether. Similarly, the amino group can be acylated by reaction with acyl chlorides or acid anhydrides to yield amide derivatives. These reactions are fundamental for introducing a wide range of substituents onto the benzothiazole precursor.

While specific studies detailing nucleophilic displacement reactions of this compound are not extensively documented in publicly available literature, the reactivity of the closely related 4-amino-3-mercaptobenzoic acid hydrochloride has been described. Its amino and thiol groups are known to participate in nucleophilic substitution reactions. organic-chemistry.org For instance, the thiol group can form covalent bonds with cysteine residues in proteins. organic-chemistry.org

Modifications of the Ester Functionality

The methyl ester group in this compound can be readily modified through hydrolysis or transesterification, providing access to other important derivatives.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-3-mercaptobenzoic acid, is a common transformation. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

A related compound, ethyl 4-amino-3-bromobenzoate, undergoes acidic hydrolysis to regenerate the carboxylic acid. While specific conditions for the hydrolysis of this compound are not detailed, general procedures for the hydrolysis of methyl benzoates at high temperatures (200–300 °C) in water or slightly alkaline solutions (2% KOH) have been reported.

Transesterification Reactions

Transesterification, the conversion of one ester to another, is a valuable reaction for modifying the ester functionality of this compound. This reaction can be catalyzed by either acids or bases and is typically performed using a large excess of the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com For example, reacting this compound with ethanol in the presence of an acid or base catalyst would yield ethyl 4-amino-3-mercaptobenzoate.

Cyclization Reactions and Heterocyclic Compound Formation

The most prominent and well-documented reactivity of this compound and its derivatives is their participation in cyclization reactions to form benzothiazoles. The ortho-disposed amino and mercapto groups are perfectly positioned to react with a variety of bifunctional electrophiles, leading to the formation of the fused thiazole (B1198619) ring.

Synthesis of Benzothiazole Derivatives

The condensation of 2-aminothiophenols with carbonyl compounds is a cornerstone for the synthesis of 2-substituted benzothiazoles. ekb.egijper.org this compound, possessing this key structural motif, can react with aldehydes, carboxylic acids, acyl chlorides, and other electrophiles to yield benzothiazole-6-carboxylic acid methyl esters.

A notable example involves the condensation of the zinc salt of 4-amino-3-mercaptobenzoic acid with p-nitrobenzoyl chloride in pyridine at 80°C. nih.govmdpi.com This reaction proceeds to form 2-(4-nitrophenyl)benzothiazole-6-carboxylic acid, which can then be converted to the corresponding acyl chloride and further reacted with other 5-substituted aminothiophenols to produce dibenzothiazole derivatives. nih.govmdpi.com

The general synthesis of benzothiazoles from 2-aminothiophenols and aldehydes is often catalyzed by acids or promoted by various reagents under different conditions, including microwave irradiation and the use of nanoparticle catalysts. ekb.eg

Table 1: Examples of Benzothiazole Synthesis from 2-Aminothiophenol (B119425) Derivatives

2-Aminothiophenol DerivativeReactantCatalyst/ReagentSolventConditionsProductYieldReference
Zinc salt of 4-amino-3-mercaptobenzoic acidp-Nitrobenzoyl chloridePyridinePyridine80 °C, 1 h2-(4-Nitrophenyl)benzothiazole-6-carboxylic acid83% nih.govmdpi.com
2-AminothiophenolAromatic AldehydesH₂O₂/HClEthanolRoom Temperature, 1 h2-ArylbenzothiazolesExcellent mdpi.com
2-AminothiophenolFatty AcidsP₄S₁₀Solvent-freeMicrowave, 3-4 min2-AlkylbenzothiazolesHigh mdpi.com
2-AminothiophenolChloroacetyl chloride-Acetic AcidMicrowave, 10 min2-Chloromethyl-benzothiazoleHigh mdpi.com

Mechanistic Investigations of Cyclocondensation Processes

The generally accepted mechanism for the formation of benzothiazoles from 2-aminothiophenols and aldehydes involves several key steps. ekb.eg The reaction initiates with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (iminothiophenol). The crucial cyclization step then occurs through the intramolecular nucleophilic attack of the thiol sulfur onto the imine carbon. Finally, oxidation of the resulting benzothiazoline (B1199338) intermediate affords the aromatic benzothiazole product.

The electronic nature of the substituents on both the 2-aminothiophenol and the aldehyde can significantly influence the reaction rate and yield. In the case of this compound, the electron-withdrawing nature of the methyl ester group at the 6-position of the resulting benzothiazole can affect the nucleophilicity of the starting material and the stability of the intermediates.

Mechanistic studies have also highlighted the role of various catalysts. For instance, in a CO₂-alcohol system, the in-situ formation of alkyl carbonic acid is believed to provide the necessary protons to catalyze the condensation between 2-aminothiophenol and benzaldehyde. researchgate.net

Applications in Advanced Materials Science and Nanotechnology Research

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The ability of Methyl 4-amino-3-mercaptobenzoate to form well-ordered self-assembled monolayers (SAMs) on various metal surfaces, most notably gold, is a cornerstone of its utility in materials science. The thiol group acts as a chemical anchor, leading to the spontaneous organization of MAMB molecules into a densely packed, quasi-crystalline monolayer. This process is driven by the strong covalent bond formed between sulfur and the metal atoms.

The orientation of MAMB molecules within the SAM can be influenced by factors such as the solvent, temperature, and immersion time during the assembly process. The amino and methyl ester groups exposed on the surface of the SAM can then be used to tailor the interfacial properties, such as hydrophilicity, and to provide reactive sites for the covalent attachment of other molecules. This "bottom-up" approach to surface engineering is fundamental for the development of sensors, biocompatible coatings, and platforms for controlled chemical reactions.

Functionalization and Stabilization of Nanoparticles

The principles that govern the formation of SAMs on planar metal surfaces also apply to the functionalization of metallic nanoparticles. MAMB serves as a highly effective capping and stabilizing agent, preventing the aggregation of nanoparticles in solution and imparting specific chemical functionalities to their surfaces.

Gold Nanoparticle Surface Modification

This compound is widely employed for the surface modification of gold nanoparticles (AuNPs). The strong affinity of the thiol group for gold ensures a robust attachment of the MAMB molecules to the nanoparticle surface. This functionalization is crucial for the integration of AuNPs into various technological applications. The exposed amino groups on the surface of the MAMB-functionalized AuNPs can be used for subsequent bioconjugation, for example, with proteins or DNA, or for the attachment of other functional molecules.

Influence on Nanoparticle Growth and Stability

The presence of MAMB during the synthesis of nanoparticles can significantly influence their growth kinetics and final morphology. By adsorbing onto the surface of nascent nanoparticles, MAMB can control the rate of addition of metal atoms, leading to a more uniform size distribution of the resulting nanoparticles. Furthermore, the organic layer provided by MAMB imparts colloidal stability, preventing the nanoparticles from aggregating and precipitating out of solution. This stabilization is essential for maintaining the unique size-dependent optical and electronic properties of the nanoparticles.

Surface-Enhanced Raman Scattering (SERS) Probe Molecules

The unique spectroscopic properties of this compound make it an excellent probe molecule for Surface-Enhanced Raman Scattering (SERS). SERS is a powerful analytical technique that provides enormous enhancement of the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold or silver nanoparticles.

Adsorption Characteristics and Spectral Fingerprints in SERS Studies

When adsorbed onto a SERS-active substrate, MAMB exhibits a characteristic and reproducible Raman spectrum. The interaction of the thiol group with the metal surface, as well as the orientation of the molecule, can be inferred from the SERS spectrum. For instance, the disappearance or significant weakening of the S-H stretching mode around 2500 cm⁻¹ is a clear indication of the formation of a covalent Au-S bond. The prominent vibrational bands of the benzene (B151609) ring and the amino and ester groups provide a rich spectral fingerprint that can be used to study the local environment at the nanoscale.

The pH of the surrounding medium can also influence the SERS spectrum of MAMB. The protonation state of the amino group can lead to shifts in the vibrational frequencies, making MAMB a potential candidate for pH sensing applications.

Vibrational ModeWavenumber (cm⁻¹)Assignment
Ring Breathing~1000-1100In-plane deformation of the benzene ring
C-C Stretching~1500-1600Stretching vibrations of the carbon-carbon bonds in the benzene ring
C-H In-Plane Bending~1100-1200Bending vibrations of the carbon-hydrogen bonds in the plane of the benzene ring
C-S Stretching~600-700Stretching vibration of the carbon-sulfur bond

Development of Surface-Based Analytical Platforms

The robust adsorption of MAMB on SERS-active substrates and its distinct spectral features have led to its use in the development of surface-based analytical platforms. By functionalizing SERS substrates with MAMB, it is possible to create surfaces with well-defined chemical properties. These platforms can then be used for the sensitive and selective detection of other analytes.

For example, the amino groups on a MAMB-functionalized SERS substrate can be used to capture and concentrate target molecules, which can then be detected through their own SERS signals or by observing the changes in the SERS spectrum of the MAMB reporter molecule. This approach has been explored for the development of biosensors and chemical sensors with high sensitivity.

Platform TypeApplicationPrinciple of Operation
SERS-based pH sensorpH measurement in microenvironmentsThe SERS spectrum of MAMB is sensitive to the protonation state of the amino group, which is dependent on the pH.
Biosensor for protein detectionDetection of specific proteinsMAMB-functionalized gold nanoparticles are conjugated with antibodies. The binding of the target protein can be detected by changes in the SERS signal.
Chemical sensor for metal ionsDetection of heavy metal ionsThe interaction of metal ions with the functional groups of MAMB can induce changes in its SERS spectrum, allowing for their detection.

Computational and Theoretical Investigations of Methyl 4 Amino 3 Mercaptobenzoate

Molecular Modeling and Geometry Optimization Studies

Molecular modeling and geometry optimization are computational methods used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For a molecule like Methyl 4-amino-3-mercaptobenzoate, this process would typically employ quantum mechanical methods such as Density Functional Theory (DFT), often with a basis set like 6-311++G(d,p) to accurately account for electron distribution and interactions.

The optimization process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral (torsional) angles. For this compound, key structural parameters would include the bond lengths within the benzene (B151609) ring, the C-S, C-N, and C-C(O) bonds, as well as the orientation of the amino (-NH₂), mercapto (-SH), and methyl ester (-COOCH₃) functional groups relative to the ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical) (Note: These are representative values based on DFT calculations of analogous structures, not experimental data for the specific compound.)

Parameter (Atom Connections)Predicted Bond Length (Å)Parameter (Atom Connections)Predicted Bond Angle (°)
C-S1.77C-C-S121.5
C-N1.40C-C-N120.5
C=O1.22O=C-O124.0
C-O (ester)1.35C-C-C(O)120.0
C-C (aromatic)1.39 - 1.41C-S-H96.0
N-H1.01H-N-H115.0

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide insight into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

LUMO represents the orbital to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.

The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the electron-donating amino (-NH₂) and mercapto (-SH) groups would raise the HOMO energy, while the electron-withdrawing methyl ester group would lower the LUMO energy, likely resulting in a moderately reactive molecule.

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the carbonyl oxygen and the amino nitrogen, marking them as sites for electrophilic interaction. Positive potential (blue) would likely be found around the hydrogen atoms of the amino and mercapto groups, indicating their role as hydrogen bond donors.

Table 2: Predicted Electronic Properties of this compound (Hypothetical)

PropertyPredicted ValueSignificance
HOMO Energy-5.5 eV to -6.0 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy-1.0 eV to -1.5 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap4.0 eV to 5.0 eVSuggests moderate kinetic stability and reactivity
Dipole Moment2.5 D to 3.5 DIndicates overall polarity of the molecule

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups of this compound—amino, mercapto, and methyl ester—are all capable of participating in hydrogen bonding.

The amino group (-NH₂) can act as a hydrogen bond donor.

The mercapto group (-SH) is a weaker hydrogen bond donor than -NH₂ or -OH but can still participate.

The carbonyl oxygen of the methyl ester group is a strong hydrogen bond acceptor.

In a condensed phase (like a crystal), these groups would likely form a complex network of intermolecular hydrogen bonds. A common interaction would be an N-H···O bond, where a hydrogen from the amino group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Another possibility is an N-H···S or S-H···O interaction. These hydrogen bonding networks are critical in determining the crystal packing, melting point, and solubility of the compound. While specific crystal structure data for this compound is not available, analysis of the related compound Methyl 4-amino-3-methylbenzoate reveals that its molecules are linked into chains by N-H···O hydrogen bonds. researchgate.netresearchgate.net A similar motif would be expected for the mercapto analog.

Predictive Modeling for Derivatization Pathways and Product Selectivity

Computational models can predict the most likely sites for chemical reactions on a molecule. For this compound, several reactive sites exist, leading to questions of regioselectivity and chemoselectivity.

Amino Group (-NH₂): This group is nucleophilic and is a primary site for reactions like acylation, alkylation, or diazotization.

Mercapto Group (-SH): The thiol is also nucleophilic and can be easily alkylated or oxidized to form disulfides (S-S bonds) or sulfonic acids. It is generally a stronger nucleophile than the corresponding amine in many contexts.

Aromatic Ring: The ring is activated by the strong electron-donating amino and mercapto groups, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration). The positions ortho and para to the activating groups are the most likely sites of attack.

Predictive models using Fukui functions or calculated atomic charges (e.g., Mulliken or NBO charges) can quantify the reactivity of each site. These calculations would likely predict that under nucleophilic conditions, the mercapto group is the most reactive site for alkylation. For electrophilic aromatic substitution, the positions on the ring ortho to the amino and mercapto groups would be identified as the most favorable for reaction. Such predictive modeling is invaluable for designing synthetic routes to new derivatives and avoiding unwanted side products.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. It maps the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), providing detailed information about the connectivity and arrangement of atoms.

For Methyl 4-amino-3-mercaptobenzoate, ¹H NMR spectroscopy confirms the presence and relative positions of all protons in the molecule. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent provides specific chemical shifts (δ) for each unique proton environment. ijacskros.com The aromatic protons show a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The protons of the amino (-NH₂), mercapto (-SH), and methyl ester (-OCH₃) groups are also clearly identified by their characteristic shifts and multiplicities. ijacskros.com

¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegration (No. of Protons)Assignment
8.14–7.75m (multiplet)2HAromatic protons (Ar-H)
6.71dd (doublet of doublets)1HAromatic proton (Ar-H)
4.72br s (broad singlet)2HAmino group (-NH₂)
3.98s (singlet)3HMethyl ester (-OCH₃)
2.92br s (broad singlet)1HMercapto group (-SH)
Data sourced from a study in the Indian Journal of Advances in Chemical Science. ijacskros.com

While experimental ¹³C NMR data is not as commonly published in foundational literature, the expected signals can be predicted based on the molecular structure. One would anticipate distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the six unique carbons of the aromatic ring, with their chemical shifts influenced by the attached functional groups (-NH₂, -SH, and -COOCH₃).

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) is a common soft ionization technique used. In positive ion mode, the molecule readily protonates to form the molecular ion [M+H]⁺. Research has shown this ion appearing at an m/z of 184, which corresponds to the molecular weight of the compound (183.23 g/mol ) plus the mass of a proton. ijacskros.com This finding is a primary confirmation of the compound's identity.

High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the elemental formula. Further structural information can be obtained by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.

Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion TypeInterpretation
184[M+H]⁺Protonated molecular ion, confirming the molecular weight. ijacskros.com
152[M-OCH₃+H]⁺Plausible fragment resulting from the loss of a methoxy (B1213986) radical followed by rearrangement, or loss of methanol.
124[M-COOCH₃+H]⁺Plausible fragment from the cleavage of the entire methyl ester group.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used for non-volatile, thermally sensitive compounds like this compound.

HPLC is widely used to determine the purity of synthesized compounds. While specific validated methods for this compound are not extensively published, a standard approach can be inferred from methods used for structurally similar compounds, such as other substituted benzoates. A typical method would involve a reversed-phase column, which separates compounds based on their hydrophobicity.

The compound possesses a strong chromophore (the substituted benzene ring), making it readily detectable by a UV-Vis detector, typically at wavelengths around 254 nm. By analyzing the resulting chromatogram, the area of the peak corresponding to the compound can be compared to the areas of any impurity peaks to calculate the purity.

Representative HPLC Method Parameters

ParameterTypical Condition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic or Acetic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient elution (e.g., 5% to 95% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. The principles of separation remain the same, and an HPLC method can be readily adapted to a UPLC system. This would allow for high-throughput analysis, which is valuable in process monitoring and quality control environments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group has a characteristic set of vibrational frequencies, making these techniques ideal for confirming the presence of key structural motifs.

For this compound, IR spectroscopy would confirm the presence of the amino, mercapto, and ester functionalities. The N-H bonds of the primary amine give rise to characteristic stretching vibrations. The C=O stretch of the ester group is typically a strong, sharp band, while the S-H stretch of the mercapto group is characteristically weak. Aromatic C-H and C=C stretching and bending vibrations also appear in the fingerprint region of the spectrum. Raman spectroscopy provides complementary information, particularly for the non-polar S-H bond and the symmetric vibrations of the benzene ring.

Expected Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3450–3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100–3000C-H stretchAromatic Ring
2600–2550S-H stretch (typically weak)Mercaptan/Thiol (-SH)
1725–1700C=O stretchEster (-COOCH₃)
1620–1580N-H bendPrimary Amine (-NH₂)
1600, 1500, 1450C=C stretchAromatic Ring
1300–1150C-O stretchEster (-COOCH₃)

Role As a Key Intermediate in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Scaffold Construction

The primary role of Methyl 4-amino-3-mercaptobenzoate in synthetic chemistry is as a precursor for the construction of pharmacologically significant scaffolds, most notably the benzothiazole (B30560) ring system. Benzothiazoles are a class of bicyclic heterocyclic compounds that consist of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide array of compounds exhibiting diverse and potent biological activities. ekb.eg

This compound is an ideal starting material for benzothiazoles due to its inherent ortho-aminothiophenol structure. The classical and most common route to benzothiazole synthesis involves the condensation of an ortho-aminothiophenol with a variety of functional groups, including carboxylic acids, acyl chlorides, aldehydes, or nitriles. ekb.egmdpi.com In a typical reaction, the amino group of this compound reacts with an acyl chloride to form an amide intermediate. Subsequent intramolecular cyclization and dehydration, often promoted by heat or acid catalysis, leads to the formation of the fused thiazole ring, yielding a 2-substituted benzothiazole-6-carboxylate derivative.

For example, research by Wu and colleagues demonstrated the condensation of the zinc salt of 4-amino-3-mercaptobenzoic acid with p-nitro benzoyl chloride to produce 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid with a high yield. nih.gov This highlights the efficiency of the ortho-aminothiophenol moiety in forming the benzothiazole core, a reaction pathway directly applicable to this compound. The resulting benzothiazole scaffold, with its defined substitution pattern, serves as a foundational structure for the development of new therapeutic agents. ekb.eg

Building Block for Novel Heterocyclic Chemical Entities

The unique arrangement of functional groups in this compound makes it a versatile building block for creating a wide range of novel heterocyclic chemical entities. The primary reaction pathway exploited is the construction of the benzothiazole ring, a process that allows for significant molecular diversity.

The synthesis of 2-substituted benzothiazoles from this compound can be achieved through condensation with various carbonyl-containing compounds. The reaction with acyl chlorides is a particularly effective method for introducing aryl or alkyl substituents at the 2-position of the benzothiazole ring. mdpi.comnih.gov Similarly, condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), provides another reliable route to these structures. ekb.egnih.gov

The reactivity of the ortho-aminothiophenol core is the key to its utility. The process involves two main steps:

Amide/Imine Formation: The nucleophilic amino group attacks the carbonyl carbon of the reaction partner (e.g., an acyl chloride or aldehyde).

Intramolecular Cyclization: The thiol group then acts as a nucleophile, attacking the imine carbon or the carbonyl carbon of the amide, followed by dehydration to form the stable, aromatic thiazole ring.

Furthermore, the methyl ester group at the 6-position of the resulting benzothiazole ring provides a secondary point for chemical modification. This ester can be readily hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be converted into an acyl chloride or activated for amide bond formation, allowing it to be coupled with a diverse range of amines or alcohols. nih.gov This dual reactivity enables the synthesis of complex, multi-functionalized heterocyclic molecules built upon the benzothiazole framework.

Contributions to Synthetic Strategies for Chemical Libraries

In modern drug discovery, the generation of chemical libraries—large, organized collections of diverse compounds—is essential for high-throughput screening to identify new lead compounds. This compound is a valuable building block for such synthetic strategies due to its capacity for generating molecular diversity in a controlled and efficient manner.

The utility of this intermediate in library synthesis stems from several key features:

Versatile Core Reaction: The robust and high-yielding nature of benzothiazole formation allows for the reliable synthesis of a core scaffold. A wide variety of commercially available aldehydes, carboxylic acids, and acyl chlorides can be reacted with this compound to introduce a high degree of diversity at the 2-position of the benzothiazole. ekb.egmdpi.com

Orthogonal Functional Handle: The methyl ester at the 6-position acts as a secondary, or orthogonal, functional group. After the benzothiazole core is formed, this ester can be modified independently. For instance, a library of benzothiazoles with varying substituents at the 2-position can be synthesized, and then each member of this library can be reacted with a library of different amines to create a large, two-dimensional matrix of unique compounds.

Amenability to Modern Synthesis Techniques: The reactions involving this compound are often amenable to modern synthetic techniques used for library production, such as liquid-phase synthesis on soluble supports like polyethylene (B3416737) glycol (PEG). This approach facilitates the purification of intermediates and products, which is crucial for the rapid synthesis of many compounds in parallel. nih.gov

By enabling diversification at multiple points on the molecular scaffold, this compound significantly contributes to the synthetic strategies used to build extensive and varied chemical libraries of heterocyclic compounds for screening and discovery programs.

Future Research Directions for Methyl 4 Amino 3 Mercaptobenzoate

Exploration of Undiscovered Reactivity Profiles

The distinct arrangement of the amino, mercapto, and methyl ester functionalities on the aromatic ring of Methyl 4-amino-3-mercaptobenzoate presents a fertile ground for discovering novel chemical transformations. Future research should systematically investigate the synergistic and competitive reactivities of these groups to unlock new synthetic pathways and molecular architectures.

The presence of both a nucleophilic amino group and a thiol group opens avenues for selective and orthogonal derivatization. Investigations into chemo- and regioselective reactions will be crucial. For instance, exploring selective acylation or alkylation of the amino group while the thiol remains protected, or vice versa, could lead to a diverse library of bifunctional building blocks. The inherent nucleophilicity of the thiol group also invites exploration into its role in thiol-ene "click" chemistry, a powerful tool for materials science and bioconjugation. rsc.org

Furthermore, the interaction between the thiol's sulfur atom and the aromatic π-system, known as a thiol-aromatic interaction, warrants deeper investigation. nih.gov Understanding and harnessing these weak, non-covalent interactions could pave the way for creating novel supramolecular assemblies and materials with unique photophysical properties. The development of catalysts that can selectively activate one functional group over the others will be instrumental in unlocking the full synthetic potential of this molecule.

Integration into Emerging Interdisciplinary Research Domains

The multifunctional nature of this compound makes it an ideal candidate for application in a variety of emerging interdisciplinary fields. Its unique combination of functional groups allows it to serve as a versatile building block for complex molecular systems.

In the realm of materials science , this compound could be a key precursor for the synthesis of high-performance polymers. The amino and thiol groups can act as monomers or cross-linking agents in the formation of novel polyamides, polyimides, or polybenzothiazoles. These materials could exhibit enhanced thermal stability, mechanical strength, and unique optical or electronic properties. For instance, bio-based polybenzoxazoles derived from similar aminobenzoic acid structures have shown exceptional thermal resistance. researchgate.net

The field of sensor technology represents another promising frontier. The thiol group has a strong affinity for heavy metal ions, making this compound a potential platform for the development of chemosensors. nih.gov By incorporating a fluorophore or chromophore into the molecule, its binding to specific analytes could trigger a detectable optical response. Thiophene-based chemosensors, which share the sulfur-containing functionality, have demonstrated success in detecting various cations. nih.gov

Furthermore, in the burgeoning area of metal-organic frameworks (MOFs) , this compound can serve as a functionalized organic linker. frontiersin.orgmdpi.com The amino and carboxylate groups can coordinate with metal ions to form porous, crystalline structures. The pendant thiol groups within the MOF pores could then be utilized for post-synthetic modification, catalysis, or the selective capture of guest molecules. The use of amino-functionalized ligands in MOFs has already been shown to be effective for applications such as carbon dioxide capture and fluorescent sensing. frontiersin.orgnih.gov

Development of Sustainable Synthetic Routes

As the chemical industry moves towards greener and more sustainable practices, the development of eco-friendly synthetic methods for this compound is of paramount importance. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research should focus on alternative pathways that minimize environmental impact.

Biocatalysis offers a compelling alternative to traditional chemical synthesis. numberanalytics.comchemistryjournals.net The use of enzymes or whole-cell microorganisms to perform specific chemical transformations can lead to higher selectivity, milder reaction conditions, and reduced waste generation. chemistryjournals.net Research into identifying or engineering enzymes that can catalyze the key steps in the synthesis of this compound, such as the introduction of the amino or mercapto groups, could revolutionize its production. For example, biocatalytic methods are being explored for the sustainable production of various aminobenzoic acid derivatives from renewable feedstocks. mdpi.com

Another avenue for sustainable synthesis involves the use of green chemistry principles . This includes the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents. For example, lignin, a complex polymer found in plant cell walls, can be broken down into valuable aromatic compounds, including benzoic acid derivatives, which could serve as a renewable feedstock. rsc.org Additionally, exploring catalytic systems that enable high yields and easy separation, such as those employing recyclable catalysts or solvent-free conditions, will be crucial. The use of p-Aminobenzoic acid as a catalyst in solvent-free reactions has been shown to be effective for the synthesis of certain heterocyclic compounds. researchgate.net

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, materials science, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-3-mercaptobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example, brominated intermediates (e.g., 4-bromo-3-methylbenzoic acid, as in ) may undergo nucleophilic substitution with thiol groups, followed by esterification. Key factors include:

  • Temperature control during thiolation to avoid oxidation of the mercapto group.
  • Use of protecting groups (e.g., Boc for amines) to prevent side reactions.
  • Purification via column chromatography or recrystallization (as in for analogous esters).
  • Yield optimization can be monitored using HPLC or LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key signals: the methyl ester (~3.8 ppm for CH₃), aromatic protons (split patterns due to amino and mercapto substituents), and thiol proton (if not oxidized).
  • IR : Confirm ester carbonyl (~1700 cm⁻¹), amino group (~3300 cm⁻¹), and thiol (-SH, ~2550 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Compare with databases like NIST Chemistry WebBook ().
  • Note: Thiol oxidation to disulfides during handling may require inert atmosphere protocols .

Advanced Research Questions

Q. How do electronic and steric effects of the amino and mercapto groups influence the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and frontier molecular orbitals. The amino group is electron-donating, activating the benzene ring toward electrophilic substitution, while the mercapto group may act as a weak nucleophile.
  • Experimental Validation : Conduct competitive reactions (e.g., nitration, halogenation) and analyze regioselectivity via HPLC or X-ray crystallography (if crystals are obtained).
  • Compare with analogs like Methyl 3-amino-4-hydroxybenzoate () to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference bioassay results (e.g., antimicrobial, antioxidant) with purity assessments (HPLC, elemental analysis). Impurities in early studies (e.g., disulfide byproducts) may skew results.
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed pH, solvent) to isolate concentration-dependent effects.
  • Meta-Analysis : Compare with structurally similar compounds (e.g., thiophene derivatives in ) to identify trends in functional group contributions .

Q. How can the stability of this compound be improved for long-term storage in pharmacological studies?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Common degradation pathways include oxidation (thiol → disulfide) and ester hydrolysis.
  • Formulation Strategies : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon.
  • Chelation : Add EDTA to mitigate metal-catalyzed oxidation .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the chelation properties of this compound?

  • Methodological Answer :

  • Negative Controls : Use analogs lacking the mercapto group (e.g., Methyl 4-aminobenzoate) to confirm thiol-dependent binding.
  • Positive Controls : Include known chelators (e.g., EDTA) for comparison.
  • Spectroscopic Titration : Monitor UV-Vis or fluorescence shifts during metal addition (e.g., Cu²⁺, Fe³⁺). Calculate binding constants via Benesi-Hildebrand plots.
  • Competition Assays : Test metal selectivity by introducing competing ions .

Q. How can computational tools predict the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate bioavailability, CYP450 metabolism, and toxicity.
  • Docking Studies : Simulate interactions with metabolic enzymes (e.g., glutathione-S-transferases) using AutoDock Vina.
  • In Silico Metabolite Prediction : Tools like Meteor (Lhasa Limited) generate plausible metabolites for targeted LC-MS/MS validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.